molecular formula C32H48N2 B1679523 Ronipamil CAS No. 85247-77-4

Ronipamil

Cat. No.: B1679523
CAS No.: 85247-77-4
M. Wt: 460.7 g/mol
InChI Key: KLBJRPVUPJXXCM-UHFFFAOYSA-N
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Description

Ronipamil is a chemical compound that belongs to the class of calcium channel blockers. It is an analogue of verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. This compound was developed to have a longer duration of action compared to verapamil, although it exhibits much less calcium antagonist activity . It has been studied for its potential to reduce ischemia-induced arrhythmias .

Preparation Methods

The synthesis of ronipamil involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including alkylation and acylation reactions.

    Introduction of functional groups: Functional groups are introduced to the core structure through various chemical reactions, such as nucleophilic substitution and reduction reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ronipamil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Ronipamil exerts its effects by blocking calcium channels, which are essential for the influx of calcium ions into cells. By inhibiting calcium entry, this compound reduces the contractility of cardiac and smooth muscle cells, leading to a decrease in blood pressure and heart rate. The molecular targets of this compound include L-type calcium channels, which are responsible for the regulation of calcium ion flow in cardiac and smooth muscle cells .

Comparison with Similar Compounds

Ronipamil is similar to other calcium channel blockers, such as verapamil and anipamil. it has some unique properties that distinguish it from these compounds:

Similar compounds to this compound include:

These compounds share structural similarities and belong to the same class of calcium channel blockers, but they differ in their specific pharmacological properties and therapeutic applications.

Properties

CAS No.

85247-77-4

Molecular Formula

C32H48N2

Molecular Weight

460.7 g/mol

IUPAC Name

2-[3-[methyl(2-phenylethyl)amino]propyl]-2-phenyltetradecanenitrile

InChI

InChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3

InChI Key

KLBJRPVUPJXXCM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ronipamil;  Ronipamilo; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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